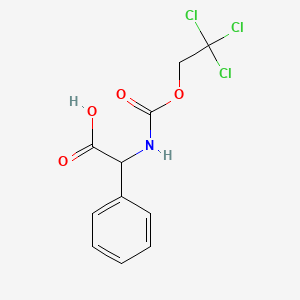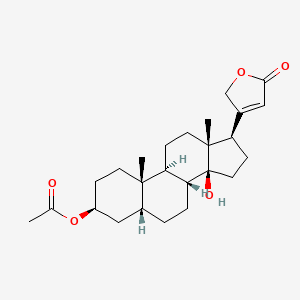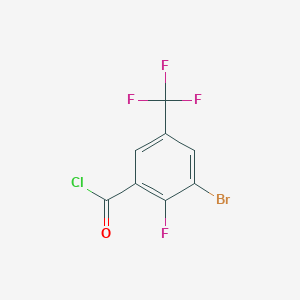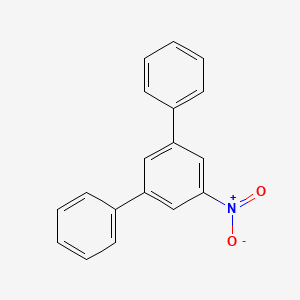
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is a complex organic compound characterized by the presence of a phenyl group, a trichloroethoxycarbonyl group, and an aminoacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid typically involves the following steps:
Formation of the Trichloroethoxycarbonyl Group: This step involves the reaction of trichloroethanol with phosgene to form trichloroethoxycarbonyl chloride.
Coupling with Aminoacetic Acid: The trichloroethoxycarbonyl chloride is then reacted with aminoacetic acid in the presence of a base such as triethylamine to form the trichloroethoxycarbonyl-protected aminoacetic acid.
Introduction of the Phenyl Group: Finally, the phenyl group is introduced through a nucleophilic substitution reaction using phenyl magnesium bromide (Grignard reagent) or phenyl lithium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of trichloroethanol, phosgene, and aminoacetic acid are handled in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethoxycarbonyl group or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl magnesium bromide in anhydrous ether for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid involves:
Molecular Targets: The compound interacts with specific enzymes or proteins, leading to inhibition or modification of their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, resulting in altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetic Acid: Similar structure but lacks the trichloroethoxycarbonyl group.
Aminoacetic Acid (Glycine): Lacks the phenyl and trichloroethoxycarbonyl groups.
Trichloroacetic Acid: Contains the trichloro group but lacks the phenyl and amino groups.
Uniqueness
Phenyl(((2,2,2-trichloroethoxy)carbonyl)amino)acetic acid is unique due to the presence of both the phenyl group and the trichloroethoxycarbonyl group, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
59510-79-1 |
|---|---|
Fórmula molecular |
C11H10Cl3NO4 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
2-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H10Cl3NO4/c12-11(13,14)6-19-10(18)15-8(9(16)17)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
Clave InChI |
LROKCBKQEZCUKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)


![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)



![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)

![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)



